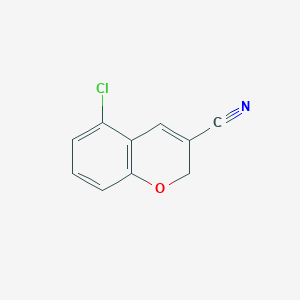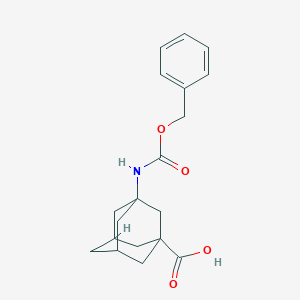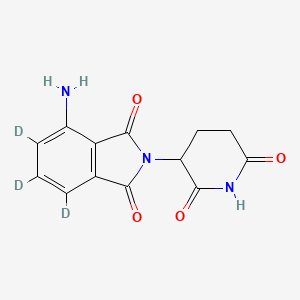
Pomalidomide-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-d3 is a deuterated form of pomalidomide, an immunomodulatory drug used primarily in the treatment of multiple myeloma. This compound is a third-generation derivative of thalidomide and is known for its potent antineoplastic and immunomodulatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pomalidomide-d3 typically involves a multi-step process. One common method includes the cyclization of glutamine followed by condensation with phthalic anhydride . The use of continuous flow chemistry has been reported to enhance the efficiency and safety of the synthesis process, yielding pomalidomide in 38-47% overall yield .
Industrial Production Methods
Industrial production methods for this compound often rely on continuous flow synthesis due to its reproducibility and safety. This method allows for the large-scale production of the compound while maintaining high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Pomalidomide-d3 undergoes various chemical reactions, including:
Substitution Reactions: Alkylation and acylation of the aromatic amine.
Condensation Reactions: Cyclization and condensation with phthalic anhydride.
Common Reagents and Conditions
Alkylation: Conducted in dimethyl sulfoxide (DMSO) at 130°C.
Acylation: Utilizes acyl chlorides or anhydrides.
Major Products
The major products formed from these reactions include various pomalidomide derivatives, which are used in the development of protein degraders and other therapeutic agents .
Scientific Research Applications
Pomalidomide-d3 has a wide range of scientific research applications:
Mechanism of Action
Pomalidomide-d3 exerts its effects through multiple mechanisms:
Immunomodulatory Effects: Enhances the immune response by modulating cytokine production and T-cell activation.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of tumor cells.
Molecular Targets: Binds to the E3 ligase cereblon, redirecting its activity towards the degradation of specific proteins involved in multiple myeloma.
Comparison with Similar Compounds
Pomalidomide-d3 is compared with other immunomodulatory drugs such as thalidomide and lenalidomide:
Thalidomide: The parent compound, known for its sedative and teratogenic effects.
Lenalidomide: A second-generation derivative with improved efficacy and reduced toxicity.
Similar Compounds
- Thalidomide
- Lenalidomide
- Actimid (CC-4047)
This compound stands out due to its enhanced potency and efficacy, particularly in cases where other treatments have failed .
Properties
Molecular Formula |
C13H11N3O4 |
|---|---|
Molecular Weight |
276.26 g/mol |
IUPAC Name |
4-amino-5,6,7-trideuterio-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H11N3O4/c14-7-3-1-2-6-10(7)13(20)16(12(6)19)8-4-5-9(17)15-11(8)18/h1-3,8H,4-5,14H2,(H,15,17,18)/i1D,2D,3D |
InChI Key |
UVSMNLNDYGZFPF-CBYSEHNBSA-N |
Isomeric SMILES |
[2H]C1=C(C2=C(C(=C1[2H])N)C(=O)N(C2=O)C3CCC(=O)NC3=O)[2H] |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


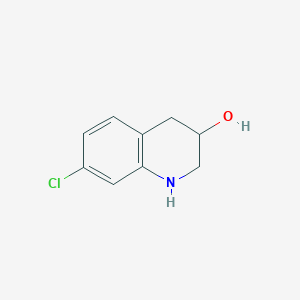


![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B12311860.png)

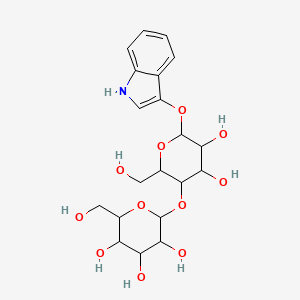
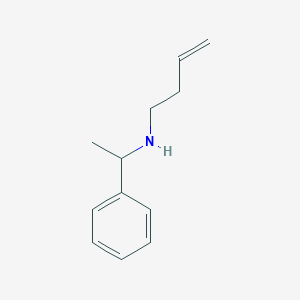

![3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B12311889.png)

